molecular formula C7H10O3 B12866868 5-Ethyl-3-(hydroxymethylene)dihydrofuran-2(3H)-one

5-Ethyl-3-(hydroxymethylene)dihydrofuran-2(3H)-one

Cat. No.: B12866868
M. Wt: 142.15 g/mol
InChI Key: SVVLJJMQINRCJG-PLNGDYQASA-N
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Description

5-Ethyl-3-(hydroxymethylene)dihydrofuran-2(3H)-one is an organic compound belonging to the furan family It is characterized by a furan ring with an ethyl group at the 5-position and a hydroxymethylene group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-(hydroxymethylene)dihydrofuran-2(3H)-one typically involves the reaction of ethyl-substituted furan derivatives with formaldehyde under acidic or basic conditions. The hydroxymethylene group is introduced through a formylation reaction, which can be catalyzed by Lewis acids or bases.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the hydroxymethylene group to a hydroxyl group.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Catalysts like palladium on carbon (Pd/C) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted furan derivatives.

Scientific Research Applications

5-Ethyl-3-(hydroxymethylene)dihydrofuran-2(3H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 5-Ethyl-3-(hydroxymethylene)dihydrofuran-2(3H)-one exerts its effects involves interactions with specific molecular targets. The hydroxymethylene group can form hydrogen bonds with enzymes or receptors, influencing their activity. The furan ring structure allows for π-π interactions with aromatic amino acids in proteins, potentially modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4,5-dihydrofuran
  • 2,3-Dihydro-5-methylfuran
  • 4,5-Dihydro-2-methylfuran

Uniqueness

5-Ethyl-3-(hydroxymethylene)dihydrofuran-2(3H)-one is unique due to the presence of both an ethyl group and a hydroxymethylene group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

(3Z)-5-ethyl-3-(hydroxymethylidene)oxolan-2-one

InChI

InChI=1S/C7H10O3/c1-2-6-3-5(4-8)7(9)10-6/h4,6,8H,2-3H2,1H3/b5-4-

InChI Key

SVVLJJMQINRCJG-PLNGDYQASA-N

Isomeric SMILES

CCC1C/C(=C/O)/C(=O)O1

Canonical SMILES

CCC1CC(=CO)C(=O)O1

Origin of Product

United States

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